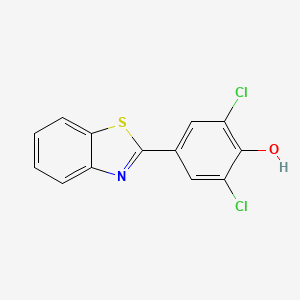

4-(1,3-Benzothiazol-2-yl)-2,6-dichlorophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and industrial chemicals. Many derivatives of benzothiazole have been studied for their biological potential .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

Benzothiazole has a bicyclic structure with a five-membered ring containing nitrogen and sulfur atoms fused to a six-membered benzene ring .Chemical Reactions Analysis

Benzothiazole compounds can undergo a variety of chemical reactions. For example, they can react with halogenobenzenesulfonylhydrazides to form hydrazonylsulfones .Mechanism of Action

Target of Action

A structurally similar compound, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, has been identified as a moderately potent inhibitor of cyclin-dependent kinase 5 (cdk5) . Cdk5 plays a crucial role in neuronal development and function, and its dysregulation has been implicated in neurodegenerative diseases .

Mode of Action

If we consider the similar compound mentioned above, it likely interacts with its target protein (cdk5) to inhibit its activity . This interaction could involve binding to the active site of the enzyme, thereby preventing it from catalyzing its usual reactions.

Biochemical Pathways

Cdk5 is involved in various cellular processes, including cell cycle regulation, apoptosis, and synaptic plasticity .

Result of Action

If it indeed inhibits cdk5, it could potentially alter neuronal function and development, and possibly provide therapeutic benefits in neurodegenerative diseases where cdk5 is dysregulated .

Advantages and Limitations for Lab Experiments

One advantage of using BDP in lab experiments is its broad range of biological activities. BDP has been shown to exhibit antimicrobial, antifungal, antiviral, anti-inflammatory, and neuroprotective effects. Additionally, BDP is relatively easy to synthesize and can be purified using various analytical techniques.

One limitation of using BDP in lab experiments is its potential toxicity. BDP has been shown to be toxic to certain cell types at high concentrations. Additionally, the mechanism of action of BDP is not fully understood, which may limit its potential use in certain experiments.

Future Directions

There are several future directions for research on BDP. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the efficacy of BDP in inducing apoptosis in cancer cells and its potential use in combination with other cancer therapies.

Another area of interest is BDP's anti-inflammatory effects. Further studies are needed to determine the mechanisms underlying these effects and its potential use in treating inflammatory diseases.

Additionally, BDP's neuroprotective effects are an area of interest for future research. Further studies are needed to determine the potential use of BDP in treating neurodegenerative diseases.

Conclusion:

In conclusion, BDP is a chemical compound with potential applications in scientific research. Its broad range of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and neuroprotective effects, make it a promising candidate for further study. While there are limitations to its use in lab experiments, further research is needed to determine its potential use in cancer therapy, inflammatory disease treatment, and neurodegenerative disease treatment.

Synthesis Methods

The synthesis of BDP involves the reaction of 2,6-dichlorophenol with 2-aminobenzothiazole in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of BDP. The purity of the synthesized compound can be determined using various analytical techniques such as NMR, IR, and HPLC.

Scientific Research Applications

BDP has been studied extensively for its potential applications in scientific research. It has been shown to exhibit antimicrobial, antifungal, and antiviral activity. BDP has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, BDP has been shown to have anti-inflammatory and neuroprotective effects.

Safety and Hazards

properties

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-2,6-dichlorophenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2NOS/c14-8-5-7(6-9(15)12(8)17)13-16-10-3-1-2-4-11(10)18-13/h1-6,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFVAPULZYHLSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C(=C3)Cl)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-phenylhydrazinecarbothioamide](/img/structure/B2903220.png)

![5-amino-N-(4-chlorobenzyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2903224.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2903225.png)

![Tert-butyl 3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-4-fluorobenzoate](/img/structure/B2903231.png)

![4-((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2903233.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid](/img/structure/B2903240.png)